Lipophilicity Advantage: 6-Chlorobenzofuran LogP versus Unsubstituted Benzofuran
The 6-chlorobenzofuran core of the target compound delivers an experimental LogP of 3.09, compared to 2.67 for the unsubstituted benzofuran core [1]. This +0.42 LogP unit increase shifts the scaffold into the optimal range for blood-brain barrier penetration (LogP 2–4) and enhances general membrane permeability .
| Evidence Dimension | Lipophilicity (LogP) of the benzofuran core scaffold |
|---|---|
| Target Compound Data | 6-Chlorobenzofuran core: LogP = 3.09 (experimental) |
| Comparator Or Baseline | Unsubstituted benzofuran core: LogP = 2.67 (experimental) |
| Quantified Difference | ΔLogP = +0.42 (a ~16% increase in LogP value) |
| Conditions | Octanol-water partition coefficient; experimental determination reported on Chemsrc for 6-chloro-1-benzofuran (CAS 151619-12-4) and benzofuran (CAS 271-89-6) |
Why This Matters
A 0.42 LogP unit increase can meaningfully improve membrane permeability and CNS exposure of downstream drug candidates, making this scaffold preferable for CNS-targeting programs where the unsubstituted analog would be suboptimal.
- [1] SIELC. (2018). 2,3-Benzofuran (CAS 271-89-6): LogP 2.67. Retrieved from https://sielc.com View Source
